Product packaging for 4-Bromoisochroman-1-one(Cat. No.:)

4-Bromoisochroman-1-one

Cat. No.: B11882351
M. Wt: 227.05 g/mol
InChI Key: MPRUMZJTNKYLMP-UHFFFAOYSA-N
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Description

4-Bromoisochroman-1-one is a brominated derivative of the isochroman-1-one scaffold, a structure of significant interest in medicinal and synthetic chemistry. This compound serves as a versatile synthetic intermediate for accessing a diverse range of complex molecules. Researchers value the bromine atom at the 4-position as a handle for further functionalization via cross-coupling reactions, enabling the construction of more elaborate chemical architectures . The isochroman core is a privileged structure in drug discovery, with published studies highlighting its presence in compounds exhibiting a broad spectrum of biological activities. These activities include central nervous system (CNS) modulation, antimicrobial effects, and antioxidant properties . As such, this compound is a key precursor in the synthesis and exploration of novel bioactive molecules for pharmaceutical research . The compound is also relevant in methodological organic chemistry, where similar bromo-isochromanone derivatives have been used to study stereoselective transformations, such as catalytic bromolactonization . This compound is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, referring to the associated Safety Data Sheet for detailed hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7BrO2 B11882351 4-Bromoisochroman-1-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7BrO2

Molecular Weight

227.05 g/mol

IUPAC Name

4-bromo-3,4-dihydroisochromen-1-one

InChI

InChI=1S/C9H7BrO2/c10-8-5-12-9(11)7-4-2-1-3-6(7)8/h1-4,8H,5H2

InChI Key

MPRUMZJTNKYLMP-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC=CC=C2C(=O)O1)Br

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 4 Bromoisochroman 1 One

Overview of Reactive Sites and Functional Groups

4-Bromoisochroman-1-one possesses several reactive sites due to its specific arrangement of functional groups. An organic molecule can be seen as having a basic carbon skeleton and functional groups, which are the reactive centers. libretexts.org The carbon framework of this compound, being composed of sp3 hybridized carbons and hydrogens, is generally nonreactive under mild conditions. libretexts.org

The key functional groups that dictate the reactivity of this compound are:

Lactone: The cyclic ester (lactone) group contains a carbonyl (C=O) group, which is a site for nucleophilic attack. The carbon atom of the carbonyl group is electrophilic.

Benzylic Position: The carbon atom at position 4, to which the bromine atom is attached, is a benzylic position. chemistrysteps.compearson.comchemistry.coach This position is particularly reactive due to the ability of the adjacent benzene (B151609) ring to stabilize intermediates, such as carbocations or radicals, through resonance. chemistrysteps.comchemistry.coach

Bromo Group: The bromine atom at the benzylic position is a good leaving group, making this site susceptible to substitution and elimination reactions. masterorganicchemistry.com

Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution, although the reactivity is influenced by the substituents present.

The introduction of heteroatoms like oxygen and bromine creates dipoles within the molecule, leading to electron-deficient and electron-rich regions that are prone to reactions. libretexts.org

Substitution Reactions

The benzylic position of this compound is highly susceptible to nucleophilic substitution reactions, where the bromine atom is replaced by another functional group. wikipedia.org These reactions can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions and the nature of the nucleophile. chemistrysteps.comyoutube.comkhanacademy.org

S(_N)1 Mechanism: This is a two-step mechanism that involves the formation of a carbocation intermediate. wikipedia.org

Formation of a Carbocation: The C-Br bond breaks, and the bromine atom departs as a bromide ion, forming a benzylic carbocation. This step is the rate-determining step. The stability of this carbocation is enhanced by resonance with the adjacent benzene ring. chemistrysteps.comchemistry.coach

Nucleophilic Attack: The nucleophile attacks the carbocation, forming a new bond. wikipedia.org

S(_N)2 Mechanism: This is a one-step, concerted mechanism. chemistry.coach The nucleophile attacks the benzylic carbon from the side opposite to the bromine atom, leading to a transition state where the nucleophile, the carbon atom, and the leaving group are all partially bonded. As the new bond forms, the C-Br bond breaks. chemistry.coach Primary benzylic halides are more likely to undergo S(_N)2 reactions. chemistry.coach

The choice between S(_N)1 and S(_N)2 pathways is influenced by factors such as the solvent, the strength of the nucleophile, and the substitution at the benzylic carbon. chemistrysteps.com

Elimination Reactions (E1 and E2 Mechanisms)

In addition to substitution, this compound can undergo elimination reactions to form a double bond. masterorganicchemistry.com These reactions, often competing with substitution, can also proceed through unimolecular (E1) or bimolecular (E2) mechanisms. lumenlearning.com

E1 Mechanism: Similar to the S(_N)1 reaction, the E1 mechanism is a two-step process that begins with the formation of a benzylic carbocation. lumenlearning.compharmaguideline.com

Ionization: The C-Br bond breaks to form a stable benzylic carbocation. pharmaguideline.com

Deprotonation: A weak base removes a proton from an adjacent carbon atom, leading to the formation of a π-bond. lumenlearning.compharmaguideline.com

E1 reactions are favored by weak bases and good ionizing solvents. libretexts.org They typically follow Zaitsev's rule, where the more substituted (and more stable) alkene is the major product. ksu.edu.samasterorganicchemistry.com

E2 Mechanism: The E2 mechanism is a one-step, concerted process where a strong base removes a proton from a carbon adjacent to the benzylic carbon at the same time the bromide ion leaves. pharmaguideline.comdalalinstitute.com This reaction requires an anti-periplanar arrangement of the proton being removed and the leaving group. ksu.edu.saiitk.ac.inmgscience.ac.in The rate of the E2 reaction is dependent on the concentrations of both the substrate and the base. pharmaguideline.comdalalinstitute.com Strong, sterically hindered bases tend to favor elimination over substitution. ksu.edu.sa

MechanismBase StrengthSubstrateSolventStereochemistry
E1 WeakTertiary > SecondaryPolar ProticNon-stereospecific
E2 StrongPrimary > Secondary > TertiaryAprotic/ProticStereospecific (anti-periplanar)

Addition Reactions

While the primary reactivity of the bromo-lactone moiety involves substitution and elimination, the aromatic ring of this compound can participate in addition reactions under specific conditions. One notable example is the Birch reduction, which involves the addition of hydrogen to the aromatic ring.

Recent research has shown that 4-bromoisochroman-3-one can undergo an autoxidation reaction to form isochroman-3,4-dione. This intermediate can then participate in a [4+2] Diels-Alder cycloaddition with electron-deficient dienophiles, leading to the formation of complex bridged polycyclic lactones. acs.org This cascade process highlights a unique addition reactivity pattern for this class of compounds. acs.org

Rearrangement Reactions

Rearrangement reactions involve the migration of an atom or group within a molecule, resulting in a structural isomer. mvpsvktcollege.ac.in While specific rearrangement reactions directly involving this compound are not extensively documented in the provided context, the potential for such reactions exists, particularly involving carbocation intermediates formed during S(_N)1 or E1 reactions. mvpsvktcollege.ac.in

In general, 1,2-rearrangements can occur where a substituent moves to an adjacent atom. bdu.ac.in These are often driven by the formation of a more stable carbocation. mvpsvktcollege.ac.in For example, if a carbocation were to form at a less stable position, a hydride or alkyl shift could occur to generate a more stable carbocation.

Named rearrangement reactions like the Wagner-Meerwein rearrangement involve the 1,2-shift of an alkyl or aryl group to an adjacent carbocation center. bdu.ac.in The potential for such rearrangements in derivatives of this compound would depend on the specific substitution pattern and reaction conditions.

Metal-Catalyzed Cross-Coupling Reactions for Post-Synthetic Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.grlongdom.orgmdpi.com The bromine atom in this compound makes it a suitable substrate for these reactions, allowing for the introduction of various functional groups at the 4-position. nih.govnih.govmyskinrecipes.com

Common palladium-catalyzed cross-coupling reactions include:

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound in the presence of a palladium catalyst and a base. nih.govmdpi.com The general mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organoboron reagent and reductive elimination to form the coupled product and regenerate the catalyst. mdpi.comyoutube.com

Heck Coupling: This reaction involves the coupling of the aryl bromide with an alkene. eie.gr

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, typically using a palladium catalyst and a copper co-catalyst. nih.gov

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with an amine.

These reactions provide a versatile method for modifying the structure of this compound and synthesizing a diverse range of derivatives. nih.gov

Coupling ReactionCoupling PartnerCatalyst SystemBond Formed
Suzuki-Miyaura Organoboron compoundPd catalyst, BaseC-C
Heck AlkenePd catalyst, BaseC-C
Sonogashira Terminal alkynePd catalyst, Cu co-catalystC-C (sp)
Buchwald-Hartwig AminePd catalyst, BaseC-N

Specific Reactivity Patterns

Recent studies have uncovered specific and sometimes unexpected reactivity patterns for this compound and its analogs. For instance, in the presence of diisopropylethylamine (DIPEA), 4-bromoisochroman-3-one has been shown to undergo an autoxidation reaction. acs.org This leads to the formation of isochromane-3,4-dione as a key intermediate. This dione (B5365651) can then undergo an in-situ dienolization/dearomatization, followed by a [4+2] Diels-Alder cycloaddition with electron-poor dienophiles. acs.org This cascade reaction results in the formation of structurally complex bridged polycyclic lactones with high regio- and diastereoselectivity. acs.org This demonstrates a novel cascade process that expands the synthetic utility of this scaffold beyond simple substitution and elimination reactions. acs.org

Diels-Alder Cycloaddition Reactions of Isochroman-3,4-dione Intermediates

The isochroman-3,4-dione intermediate, derived from this compound, serves as a reactive diene in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. acs.orgacs.org This process allows for the construction of complex, bridged polycyclic lactones with high levels of regio- and diastereoselectivity. acs.orgacs.org The reaction proceeds through an in-situ dienolization/dearomatization of the isochroman-3,4-dione, which then reacts with various electron-deficient alkenes (dienophiles). acs.orgacs.org

This methodology has been successfully applied to a range of dienophiles beyond simple chalcones. acs.org Other enones and common electron-poor alkenes, including those with ester, nitro, and cyano electron-withdrawing groups, have been used effectively. acs.orgacs.org The reaction accommodates terminal, cis-acyclic, and cyclic alkenes, enabling the introduction of diverse functional groups into the final bridged structure. acs.orgacs.org

A notable aspect of this reaction is its unexpected exo-diastereoselectivity, which contrasts with the typical endo products favored by Alder's rule when using electron-poor dienophiles. acs.org This selectivity is thought to arise from a combination of factors, including hydrogen bond interactions, π–π stacking of aromatic rings, and steric constraints imposed by the dienophile's structure. acs.org The regioselectivity is attributed to the specific electronic nature of the dienol intermediate interacting with the electron-poor alkene. acs.org

The general procedure involves treating the this compound derivative with a base such as diisopropylethylamine (DIPEA) in the presence of the chosen dienophile. acs.org The reaction cascade, involving autoxidation and then cycloaddition, yields novel bridged polycyclic structures analogous to natural products. acs.orgacs.org

Dienophile TypeExample DienophileKey OutcomeObserved Selectivity
Chalconestrans-4-phenyl-3-buten-2-oneForms hydroxylated bridged polycyclic lactoneHigh Regio- and Diastereoselectivity (exo)
EnonesMethyl vinyl ketoneForms corresponding bridged adductHigh Diastereoselectivity
Cyclic Alkenes2-Cyclopenten-1-oneForms adduct with endo configurationVery good yield, endo selectivity
Cyclic Alkenes2-Cyclohexen-1-oneForms adduct with endo configurationVery good yield, endo selectivity
Other Electron-Poor AlkenesAlkenes with ester, nitro, or cyano groupsAllows introduction of varied functional groupsEfficient reaction

Autoxidation Processes Leading to Dione Formation

The conversion of this compound into the key isochroman-3,4-dione intermediate proceeds via a tandem aerobic oxidation, or autoxidation, process. acs.orgacs.org This transformation is a critical first step in a cascade reaction that ultimately leads to the formation of complex bridged polycyclic lactones through a subsequent Diels-Alder reaction. acs.orgacs.org

The process is facilitated by a base, such as diisopropylethylamine (DIPEA). acs.orgacs.org Mechanistic studies have identified isochroman-3,4-dione as the key intermediate formed from this autoxidation. acs.orgacs.org The reaction likely requires a significant excess of the base to effectively promote the autoxidation of the this compound substrate. acs.org This base-catalyzed process results in the formation of the dione, which can then be intercepted in situ by a suitable dienophile. acs.orgacs.org

This cascade process, initiated by the autoxidation of this compound, provides an efficient pathway to the dione intermediate without needing to isolate it. acs.orgacs.org The identification of this autoxidation pathway has also enabled the development of an alternative synthetic method where the isochroman-3,4-diones are synthesized separately and then used directly in the Diels-Alder reaction, which can lead to enhanced efficiency and better atom economy. acs.orgacs.org

Role of Leaving Groups and Carbocation Formation in Reaction Pathways

The reactivity of this compound is significantly influenced by the presence of the bromine atom at the C4 position. Bromide (Br⁻) is considered a good leaving group because it is the conjugate base of a strong acid (HBr), making it a weak base that is stable on its own. libretexts.orgmasterorganicchemistry.com The carbon-bromine (C-Br) bond can break, allowing the bromide ion to depart and enabling nucleophilic substitution or elimination reactions. libretexts.org

In the context of nucleophilic substitution, the departure of the bromide leaving group from this compound would generate a carbocation at the C4 position. This reaction would proceed via a stepwise S_N1 (Substitution, Nucleophilic, Unimolecular) mechanism. masterorganicchemistry.com The first and rate-determining step is the loss of the leaving group to form the carbocation intermediate. masterorganicchemistry.com

Derivatization and Functionalization Strategies of 4 Bromoisochroman 1 One

Strategies for Modifying the Bromine Moiety

The bromine atom at the C4 position of 4-Bromoisochroman-1-one is a key site for introducing molecular diversity. Palladium-catalyzed cross-coupling reactions are the cornerstone of this approach, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forging carbon-carbon bonds between the isochromanone core and various aryl or vinyl groups. While specific examples detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in readily available literature, the general applicability of this reaction to aryl bromides is well-established. The reaction typically involves a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a phosphine (B1218219) ligand, and a base to couple the bromo-substrate with an organoboron reagent, like an arylboronic acid. This would theoretically yield 4-aryl- or 4-vinylisochroman-1-one derivatives, significantly expanding the chemical space accessible from the parent compound.

Buchwald-Hartwig Amination: For the synthesis of 4-amino-isochroman-1-one derivatives, the Buchwald-Hartwig amination is the premier method. This palladium-catalyzed reaction couples aryl halides with primary or secondary amines. wikipedia.org The development of specialized bulky, electron-rich phosphine ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide variety of amines under relatively mild conditions. wikipedia.org The application of this methodology to this compound would provide access to a class of compounds with potential applications in medicinal chemistry, given the prevalence of arylamine structures in pharmaceuticals.

Sonogashira Coupling: The introduction of an alkynyl moiety at the C4 position can be achieved via the Sonogashira coupling. This reaction utilizes a palladium catalyst and a copper(I) co-catalyst to couple terminal alkynes with aryl or vinyl halides. organic-chemistry.orgnih.govyoutube.com The resulting 4-alkynylisochroman-1-ones can serve as valuable intermediates for further transformations, such as cycloaddition reactions or the synthesis of more complex conjugated systems.

Below is a representative table of common palladium-catalyzed cross-coupling reactions theoretically applicable to this compound.

Reaction NameCoupling PartnerProduct TypeTypical Catalyst/Ligand System
Suzuki-MiyauraAryl/Vinylboronic Acid4-Aryl/Vinylisochroman-1-onePd(OAc)₂ / XPhos
Buchwald-HartwigPrimary/Secondary Amine4-Amino-isochroman-1-onePd₂(dba)₃ / BINAP
SonogashiraTerminal Alkyne4-Alkynylisochroman-1-onePd(PPh₃)₄ / CuI

Functional Group Interconversions on the Isochromanone Skeleton

Beyond modification of the bromine atom, the isochromanone skeleton itself can undergo various functional group interconversions to yield a diverse range of derivatives.

Lactone Reduction: The lactone functionality is a prime target for reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would typically reduce the lactone to the corresponding diol. However, for a more controlled partial reduction to a lactol (a cyclic hemiacetal), diisobutylaluminum hydride (DIBAL-H) is the reagent of choice, particularly at low temperatures. organic-synthesis.commasterorganicchemistry.comyoutube.comyoutube.com This transformation opens up a new set of synthetic possibilities, as the resulting lactol can be further manipulated.

Enolate Alkylation: The protons on the carbon atom adjacent to the carbonyl group (the α-carbon) of the isochromanone are acidic and can be removed by a strong base to form an enolate. This nucleophilic enolate can then react with various electrophiles, such as alkyl halides, in an SN2 reaction to form a new carbon-carbon bond at the α-position. youtube.comlibretexts.orgyoutube.comlibretexts.org This alkylation of the enolate provides a direct method for introducing alkyl substituents onto the isochromanone ring system.

A summary of these functional group interconversions is presented in the table below.

TransformationReagentProduct
Lactone Reduction (to Lactol)DIBAL-H4-Bromo-isochroman-1-ol
Enolate Alkylation1. Strong Base (e.g., LDA) 2. Alkyl Halide (R-X)4-Bromo-3-alkyl-isochroman-1-one

Derivatization for Enhanced Chemical Reactivity or Specific Transformations

Strategic derivatization of this compound can unlock novel reaction pathways, leading to the construction of complex molecular architectures. A notable example involves the transformation of this compound into a reactive diene precursor for Diels-Alder reactions. acs.org

In a process facilitated by diisopropylethylamine (DIPEA), 4-bromoisochroman-3-one can undergo an autoxidation reaction to form isochroman-3,4-dione as a key intermediate. acs.org This dione (B5365651), in the presence of a base, can then undergo dienolization and dearomatization to generate a reactive diene. This in situ generated diene can then participate in a [4+2] Diels-Alder cycloaddition with various electron-deficient dienophiles, such as chalcones, enones, and alkenes bearing ester, nitro, or cyano groups. acs.orgwikipedia.orgsigmaaldrich.comyoutube.commasterorganicchemistry.com This cascade reaction sequence allows for the highly regio- and diastereoselective synthesis of novel bridged polycyclic lactones. acs.org

The general procedure for this cascade reaction is as follows:

Autoxidation/Dienolization: 4-Bromoisochroman-3-one is treated with a base like DIPEA, which initiates an autoxidation to form the corresponding dione. The base then promotes the formation of a dienolate.

Diels-Alder Cycloaddition: The in situ generated diene reacts with an electron-deficient alkene.

Purification: The resulting bridged polycyclic lactone is purified by chromatography. acs.org

This strategy highlights how derivatization can be used to generate transient reactive intermediates that can then be trapped in powerful bond-forming reactions.

Application of Green Chemistry Principles in Derivatization Reactions

The principles of green chemistry are increasingly being applied to the synthesis and derivatization of heterocyclic compounds to minimize environmental impact. researchgate.netacs.orgmdpi.comwiley.commdpi.com Key strategies include the use of greener solvents, energy-efficient reaction conditions, and the reduction of hazardous waste.

Alternative Solvents: A major focus of green chemistry is the replacement of traditional volatile organic compounds with more environmentally benign alternatives. Water, bio-derived solvents, ionic liquids, and deep eutectic solvents are being explored as reaction media for various organic transformations. researchgate.netwiley.commdpi.com While the solubility of nonpolar substrates like this compound in water can be a limitation, the use of co-solvents or phase-transfer catalysts can often overcome this issue.

Energy-Efficient Methods: Microwave-assisted synthesis has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and cleaner reaction profiles in shorter timeframes. epa.govscispace.comat.uaresearchgate.net The application of microwave irradiation to the derivatization reactions of this compound could significantly improve the efficiency of these processes, reducing energy consumption and the potential for side product formation.

The table below outlines some green chemistry approaches applicable to the derivatization of this compound.

Green Chemistry PrincipleApplication in Derivatization
Safer SolventsUse of water, bio-solvents, or deep eutectic solvents in place of chlorinated or aromatic solvents. researchgate.netwiley.commdpi.com
Energy EfficiencyEmployment of microwave irradiation to reduce reaction times and energy consumption. epa.govscispace.comat.uaresearchgate.net
Atom EconomyDesigning reactions, such as cascade sequences, that incorporate a high percentage of the starting materials into the final product.

By integrating these green chemistry principles, the synthesis and functionalization of this compound and its derivatives can be conducted in a more sustainable and environmentally responsible manner.

Role of 4 Bromoisochroman 1 One As a Synthetic Building Block

Precursor for Other Heterocyclic Systems

The structure of 4-Bromoisochroman-1-one makes it a suitable precursor for the generation of other heterocyclic frameworks. A notable example is its role in forming complex, multi-ring lactone systems. Research has demonstrated that under specific basic conditions, this compound can undergo a cascade reaction sequence, initiated by an autoxidation, to form a highly reactive intermediate that is then trapped by various reagents to yield novel polycyclic heterocyclic products. This transformation highlights its utility in generating molecular complexity from a relatively simple starting material.

Synthesis of Complex Molecules and Natural Product Analogues

The strategic placement of functional groups in this compound allows it to be a key component in the synthesis of complex molecules, particularly those that are analogues of naturally occurring compounds. Its application in this area is centered on its ability to participate in reactions that build intricate polycyclic skeletons.

A review of the scientific literature did not yield specific methods for the synthesis of isoquinoline derivatives directly from this compound.

Current research literature does not describe a direct synthetic route for the preparation of spiropiperidines using this compound as a starting material.

This compound is an effective precursor for the synthesis of novel bridged polycyclic lactones, which are analogues of natural products. In a process facilitated by the base diisopropylethylamine (DIPEA), the closely related isomer 4-bromoisochroman-3-one initiates a cascade reaction. acs.org This sequence begins with an autoxidation of the starting material to form a key intermediate, isochroman-3,4-dione. acs.org This dione (B5365651) then undergoes an in situ dienolization and dearomatization, followed by a highly regio- and diastereoselective [4+2] Diels-Alder cycloaddition with electron-deficient dienophiles. acs.org This methodology provides efficient access to structurally complex bridged polycyclic lactones in moderate to very good yields. acs.org

The reaction proceeds with high selectivity, leading to the formation of a single major diastereomer. This synthetic strategy is valuable for creating complex scaffolds that mimic bioactive natural products under mild conditions. acs.org

Table 1: Synthesis of Bridged Polycyclic Lactones via Diels-Alder Reaction The following table details the reaction of the in situ generated diene from 4-bromoisochroman-3-one with various dienophiles.

DienophileProduct Structure (Schematic)Yield (%)
N-PhenylmaleimideBridged lactone with succinimide ring81
N-EthylmaleimideBridged lactone with succinimide ring75
Diethyl fumarateBridged lactone with two ester groups63
Dimethyl fumarateBridged lactone with two ester groups65

A direct synthetic pathway for constructing Rhoeadan skeleton analogs from this compound has not been reported in the reviewed scientific literature.

The scientific literature reviewed does not provide evidence of this compound being used as a direct precursor in the synthesis of Retinoid-X-Receptor (RXR) selective agonists or their analogues.

Construction of Chiral Scaffolds and Enantiopure Compounds

This compound, a halogenated lactone, holds significant potential as a versatile starting material for the synthesis of complex chiral molecules. The presence of a stereocenter at the C4 position, once the bromine atom is substituted or involved in a reaction, makes it a valuable precursor for generating enantiopure compounds and intricate chiral scaffolds. While direct asymmetric transformations of this compound are not extensively documented in dedicated studies, its structural features and the reactivity of analogous isochromanone systems provide a strong basis for its application in stereoselective synthesis.

The primary strategies for harnessing this compound for the construction of chiral molecules would involve either the stereoselective transformation of the racemic mixture or a chiral resolution process to isolate the desired enantiomer prior to further synthesis.

Stereoselective Reactions:

The inherent reactivity of the isochromanone core, particularly the C4 position bearing the bromine atom, allows for a variety of substitution and addition reactions. In the context of asymmetric synthesis, these reactions can be guided by chiral catalysts or auxiliaries to favor the formation of one stereoisomer over another.

A notable example, while not directly involving this compound, highlights the potential for diastereoselective reactions in a closely related system. Research on isochroman-3,4-dione, which can be generated from 4-bromoisochroman-3-one, has demonstrated its utility in Diels-Alder reactions. These cycloadditions with electron-deficient dienophiles proceeded with high regio- and diastereoselectivity, leading to the formation of complex bridged polycyclic lactones acs.org. This underscores the capacity of the isochromanone framework to direct the stereochemical outcome of complex bond-forming reactions. It is plausible that this compound could be similarly transformed into a reactive intermediate that participates in highly stereoselective cycloadditions or other concerted reactions.

Hypothetical Stereoselective Transformations of this compound:

Reaction TypeChiral Control MethodPotential Chiral Product
Nucleophilic SubstitutionChiral Ligand/Metal CatalystEnantioenriched 4-substituted isochroman-1-ones
Organocatalyzed AdditionChiral Amine or Phosphine (B1218219)Diastereomerically enriched functionalized isochromanones
Heck CouplingChiral Phosphine LigandAxially chiral biaryl isochromanones

Chiral Resolution:

In the absence of a direct asymmetric route, classical chiral resolution offers a viable pathway to obtain enantiopure this compound. This process involves the separation of a racemic mixture into its individual enantiomers wikipedia.org. Common methods include:

Formation of Diastereomeric Salts: Reacting the racemic compound with a chiral resolving agent to form diastereomers, which can then be separated by physical methods like crystallization due to their different physical properties wikipedia.org. For this compound, this would likely involve a derivative with a suitable functional group for salt formation.

Chiral Chromatography: Utilizing a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) to physically separate the enantiomers based on their differential interactions with the CSP.

Once obtained in an enantiomerically pure form, this compound can serve as a chiral building block for the synthesis of a wide array of complex molecules with defined stereochemistry.

Applications in Functional Materials Synthesis

The unique combination of a rigid lactone framework, an aromatic ring, and a reactive bromine atom in this compound suggests its potential as a monomer or key intermediate in the synthesis of novel functional materials. While specific research detailing the use of this compound in materials science is not yet prevalent, its structural motifs are found in various classes of functional organic materials.

The aromatic ring and the polar lactone group can impart desirable thermal and electronic properties to polymers and other materials. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the incorporation of the isochromanone unit into larger conjugated systems or polymer backbones.

Potential Applications in Polymer Chemistry:

The development of novel polymers with tailored properties is a constant pursuit in materials science. This compound could potentially be utilized in the following ways:

Monomer for Polyesters: While not a direct analogue, the lactone ring brings to mind monomers like 1,3-dioxolan-4-ones, which are used for the synthesis of polylactic acid (PLA) mdpi.com. Through a suitable ring-opening polymerization (ROP) or condensation polymerization strategy, the isochromanone moiety could be incorporated into polyester chains, potentially imparting increased rigidity and thermal stability compared to traditional aliphatic polyesters.

Functionalized Polymers via Post-Polymerization Modification: A polymer containing pendant groups capable of reacting with this compound could be functionalized to introduce the isochromanone unit. Conversely, a polymer derived from a this compound-containing monomer could be further modified at the bromine site.

Potential in Organic Electronics:

The synthesis of novel organic materials for applications in electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), often relies on building blocks that possess specific electronic and photophysical properties. The isochromanone core, when appropriately functionalized, could contribute to the development of such materials.

Building Block for Conjugated Molecules: The bromine atom on this compound is a prime site for Suzuki, Stille, or other palladium-catalyzed cross-coupling reactions. This would allow for the facile introduction of various aromatic and heteroaromatic groups, extending the π-conjugation of the system. The resulting molecules could exhibit interesting photoluminescent or charge-transport properties.

Prospective Functional Materials Derived from this compound:

Material ClassSynthetic StrategyPotential Properties
Specialty PolymersRing-Opening or Condensation PolymerizationHigh thermal stability, specific optical properties
Organic EmittersSuzuki or Stille CouplingTunable emission wavelengths, high quantum yields
Chiral SensorsIncorporation of enantiopure isochromanoneEnantioselective recognition of analytes

It is important to emphasize that the applications outlined in this section are prospective and based on the known reactivity and properties of the functional groups present in this compound. Further research is necessary to explore and realize the full potential of this compound in the realm of functional materials synthesis.

Advanced Analytical Techniques for Structural Elucidation of 4 Bromoisochroman 1 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR spectroscopy provides information on the number of distinct proton environments and their neighboring protons. For 4-Bromoisochroman-1-one, the spectrum is expected to show signals corresponding to the aromatic protons and the protons on the heterocyclic ring.

The protons of the methylene (B1212753) group at position 3 (H-3) are diastereotopic and are expected to appear as two distinct signals, each split into a doublet of doublets due to geminal coupling with each other and vicinal coupling with the proton at position 4 (H-4). The methine proton at position 4 (H-4), being attached to a carbon bearing both a bromine atom and an oxygen atom within the lactone ring, is significantly deshielded and would likely appear as a triplet or doublet of doublets. The four aromatic protons (H-5, H-6, H-7, H-8) will resonate in the aromatic region of the spectrum, with their specific chemical shifts and splitting patterns determined by their position on the benzene (B151609) ring. For instance, the H-8 proton is expected to be the most downfield of the aromatic signals due to the deshielding effect of the nearby carbonyl group.

A representative table of predicted ¹H NMR data is provided below. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and coupling constants (J) are in Hertz (Hz).

Table 1: Predicted ¹H NMR Data for this compound Data predicted based on substituent effects and analysis of analogous compounds.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-3a4.60 - 4.80ddJ_gem ≈ 12-14, J_vic ≈ 4-6
H-3b4.40 - 4.60ddJ_gem ≈ 12-14, J_vic ≈ 7-9
H-45.50 - 5.70t or ddJ_vic ≈ 4-9
H-57.30 - 7.45m-
H-67.50 - 7.65m-
H-77.20 - 7.35m-
H-88.05 - 8.20dJ ≈ 7-8

Broadband proton-decoupled ¹³C NMR spectroscopy reveals the number of unique carbon atoms in a molecule. For this compound, nine distinct signals are expected. The carbonyl carbon (C-1) of the lactone is the most deshielded, appearing at the lowest field (highest ppm value). The carbon atom bonded to the bromine (C-4) will also be significantly downfield. The methylene carbon (C-3) and the six aromatic carbons (four CH and two quaternary) will resonate at characteristic chemical shifts. The quaternary carbons of the aromatic ring (C-4a and C-8a) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Table 2: Predicted ¹³C NMR Data for this compound Data predicted based on substituent effects and analysis of analogous compounds.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Carbon Type
C-1165.0 - 170.0C=O
C-368.0 - 72.0CH₂
C-450.0 - 55.0CH
C-4a138.0 - 142.0C
C-5128.0 - 132.0CH
C-6134.0 - 138.0CH
C-7125.0 - 129.0CH
C-8129.0 - 133.0CH
C-8a124.0 - 128.0C

While 1D NMR provides fundamental data, 2D NMR experiments are essential for unambiguously assigning all signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would show correlations between H-4 and the two H-3 protons, confirming their vicinal relationship. It would also reveal the coupling network among the adjacent aromatic protons (e.g., H-5 with H-6, H-6 with H-7, and H-7 with H-8).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached carbon atoms. nih.gov This allows for the direct assignment of each protonated carbon in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum. For example, the proton signal at ~5.6 ppm would show a cross-peak with the carbon signal at ~53 ppm, definitively assigning them as H-4 and C-4, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations (typically over 2-3 bonds) between protons and carbons. nih.gov HMBC is crucial for connecting the different spin systems and identifying quaternary carbons. Key correlations would include the H-3 and H-4 protons showing cross-peaks to the carbonyl carbon (C-1), and the aromatic proton H-8 showing a correlation to the C-1 and C-4a carbons, thus piecing together the entire molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry. For example, a NOESY experiment could reveal spatial proximity between the H-4 proton and one of the H-3 protons, providing insight into the conformation of the heterocyclic ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.

HRMS measures the m/z of an ion with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental formula of the molecular ion, as each unique formula has a distinct theoretical exact mass. For this compound (C₉H₇BrO₂), the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and the (M+2)⁺ peak, separated by two mass units and having nearly equal intensity. HRMS can confirm this pattern and the elemental composition.

Table 3: HRMS Data for this compound (C₉H₇BrO₂)

Ion FormulaIsotope CompositionCalculated Exact Mass
[C₉H₇⁷⁹BrO₂]⁺⁷⁹Br225.96294
[C₉H₇⁸¹BrO₂]⁺⁸¹Br227.96090

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (such as the molecular ion), which is then subjected to fragmentation, typically through collision-induced dissociation (CID). The resulting product ions are then analyzed. wikipedia.org The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.

For this compound, the fragmentation is likely to be initiated by cleavage of the lactone ring. Plausible fragmentation pathways include the loss of carbon monoxide (CO), the bromine atom (Br•), or a combination of these. The resulting fragment ions, which will also exhibit the characteristic bromine isotope pattern if they retain the bromine atom, are diagnostic for the isochromanone core structure. libretexts.org

Table 4: Plausible MS/MS Fragmentation of this compound

Precursor Ion (m/z)Proposed Neutral LossFragment Ion (m/z)Proposed Fragment Structure
226/228CO198/200[C₈H₇BrO]⁺
226/228Br•147[C₉H₇O₂]⁺
198/200C₇H₇•121/123[CBrO]⁺
147CO119[C₈H₇O]⁺

Liquid Chromatography-Mass Spectrometry (LC-MS) for Separation and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. sepscience.com This method is indispensable for identifying this compound within a reaction mixture and confirming its molecular weight.

In a typical LC-MS analysis, the sample is first injected into an HPLC system. The separation is based on the differential partitioning of the analyte between a stationary phase (e.g., a C18 silica (B1680970) column) and a liquid mobile phase. chemistryhall.com For a compound like this compound, a reversed-phase HPLC method would be common, where a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol) is used. The components of the mixture elute from the column at different retention times, which are characteristic of the compound under the specific chromatographic conditions.

After separation, the eluent from the HPLC column is directed into the ion source of the mass spectrometer. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used to generate gas-phase ions from the eluted molecules without significant fragmentation. chromatographyonline.com

The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z). For this compound (C₉H₇BrO₂), the molecular ion peak (M+) would be a key diagnostic feature. Due to the natural isotopic abundance of bromine (⁷⁹Br at ~50.7% and ⁸¹Br at ~49.3%), the mass spectrum will exhibit a characteristic isotopic pattern. youtube.comwhitman.edu Specifically, two peaks of nearly equal intensity will appear, separated by two mass units (m/z). This distinctive M+ and M+2 pattern is a definitive signature for the presence of a single bromine atom in the molecule. youtube.com

Further structural information can be obtained through tandem mass spectrometry (MS/MS). In this technique, the molecular ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting fragmentation pattern provides a "fingerprint" that can be used to deduce the molecular structure. chromatographyonline.comchemguide.co.uk Expected fragmentation pathways for this compound would likely involve the loss of characteristic neutral fragments such as carbon monoxide (CO) from the lactone ring or the bromine atom. libretexts.org

Table 1: Expected LC-MS Data for this compound

Parameter Expected Value/Observation Significance
Molecular Formula C₉H₇BrO₂ Basic chemical identity.
Molecular Weight ~227.05 g/mol Confirms the mass of the molecule.
[M+H]⁺ (⁷⁹Br) ~227.9 m/z Protonated molecular ion with the lighter bromine isotope.
[M+H]⁺ (⁸¹Br) ~229.9 m/z Protonated molecular ion with the heavier bromine isotope.
Isotopic Pattern Two peaks at m/z ~227.9 and ~229.9 with ~1:1 intensity ratio Confirms the presence of one bromine atom. youtube.comwhitman.edu

| Key Fragments (MS/MS) | [M-CO]⁺, [M-Br]⁺ | Provides structural information about the lactone ring and bromo-substituent. libretexts.org |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For derivatives of this compound that are crystalline, single-crystal X-ray diffraction can yield a detailed map of electron density, from which the atomic positions can be determined with high precision. nih.gov

The process involves growing a suitable single crystal of the compound, which is then mounted in an X-ray diffractometer. The crystal is irradiated with a beam of monochromatic X-rays, and the resulting diffraction pattern is collected. The positions and intensities of the diffracted spots are used to calculate the structure of the unit cell, which is the basic repeating unit of the crystal lattice. nih.gov

For this compound, X-ray analysis would confirm the planar structure of the aromatic ring fused to the lactone ring. It would provide exact measurements for the C-Br bond length, the carbonyl C=O bond, and the C-O bonds within the lactone. Furthermore, it would reveal the conformation of the non-aromatic portion of the isochromanone ring system and detail the intermolecular interactions, such as hydrogen bonding or halogen bonding, that stabilize the crystal packing. researchgate.net In cases where chiral derivatives are synthesized, X-ray crystallography is the most reliable method for determining the absolute configuration of the stereocenters.

Table 2: Representative Crystallographic Parameters for a Brominated Aromatic Compound

Parameter Example Value Information Provided
Crystal System Monoclinic Describes the basic symmetry of the crystal lattice. nih.gov
Space Group P2₁/n Defines the symmetry elements within the unit cell. nih.gov
Unit Cell Dimensions a = 4.0 Å, b = 15.5 Å, c = 7.5 Å, β = 95° Dimensions and angle of the repeating crystal unit.
Bond Length (C-Br) ~1.90 Å Confirms the carbon-bromine covalent bond.
Bond Length (C=O) ~1.21 Å Confirms the carbonyl double bond of the lactone.
Dihedral Angles Varies Defines the 3D shape and conformation of the molecule. nih.gov

Note: The values presented are illustrative for a small brominated organic molecule and would need to be determined experimentally for this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. researchgate.net

The resulting IR spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹). Different functional groups give rise to characteristic absorption bands at predictable regions of the spectrum. For this compound, several key absorptions would be expected. The most prominent feature would be a strong, sharp peak corresponding to the carbonyl (C=O) stretching vibration of the lactone functional group, typically appearing in the range of 1740-1760 cm⁻¹.

Other significant peaks would include those for the aromatic C=C stretching vibrations (around 1600-1450 cm⁻¹), the C-O stretching vibrations of the lactone ester group (typically two bands around 1250-1050 cm⁻¹), and the aromatic C-H stretching vibrations (just above 3000 cm⁻¹). The C-Br stretching vibration would appear in the fingerprint region at lower wavenumbers, generally below 600 cm⁻¹.

Table 3: Predicted Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Intensity Functional Group
3100-3000 C-H Stretch Medium-Weak Aromatic C-H
2960-2850 C-H Stretch Medium-Weak Aliphatic C-H (in isochromanone ring)
~1750 C=O Stretch Strong, Sharp Lactone Carbonyl
1600-1450 C=C Stretch Medium-Variable Aromatic Ring
~1250 & ~1050 C-O Stretch Strong Lactone Ester (C-O-C)
< 600 C-Br Stretch Medium-Strong Aryl Bromide

Note: These are typical ranges and the exact positions can be influenced by the molecular environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electron systems. chemguide.co.uk The technique measures the absorption of UV or visible light as a function of wavelength. Groups that absorb light are known as chromophores. chemguide.co.uk

The structure of this compound contains a benzene ring fused to a lactone, which constitutes a significant chromophore. This aromatic system is expected to exhibit characteristic absorption bands in the UV region, typically between 200 and 400 nm. msu.edu The spectrum would likely show multiple bands corresponding to π → π* transitions of the aromatic ring. The presence of the bromine atom and the carbonyl group as substituents on the aromatic system can influence the position and intensity of these absorption maxima (λmax). msu.edu These substituents can cause a shift in the absorption wavelength to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths.

While UV-Vis spectroscopy is less specific for detailed structural elucidation compared to NMR or IR, it is highly useful for quantitative analysis using the Beer-Lambert law and for confirming the presence of conjugated systems.

Table 4: Expected UV-Vis Absorption Data for this compound

Parameter Expected Value/Observation Significance
λmax 1 ~220-240 nm Corresponds to a primary π → π* transition in the substituted benzene ring. utoronto.ca
λmax 2 ~260-290 nm Corresponds to a secondary (benzenoid) π → π* transition, often showing fine structure. utoronto.ca
Solvent Ethanol or Hexane (B92381) The choice of solvent can slightly alter the λmax values.

| Molar Absorptivity (ε) | Variable | Indicates the strength of the absorption for each transition. |

Chromatographic Techniques for Isolation and Purity Assessment

Chromatographic techniques are essential for the isolation of this compound from a crude reaction mixture and for assessing its purity. ualberta.ca The choice of technique depends on the scale and required purity of the separation.

Thin-Layer Chromatography (TLC): TLC is a rapid, inexpensive, and qualitative technique used to monitor the progress of a reaction, identify compounds in a mixture by comparison with standards, and determine the optimal solvent system for column chromatography. libretexts.org A small spot of the sample is applied to a plate coated with a stationary phase (typically silica gel). The plate is then developed in a sealed chamber with a suitable mobile phase (eluent), such as a mixture of hexane and ethyl acetate. libretexts.org The components separate based on their differential affinity for the stationary and mobile phases. The position of the compound is described by its retention factor (Rf), which is a ratio of the distance traveled by the compound to the distance traveled by the solvent front. khanacademy.org

High-Performance Liquid Chromatography (HPLC): As mentioned in the LC-MS section, HPLC is a high-resolution separation technique. When used for purification (preparative HPLC) or purity assessment (analytical HPLC), it employs a high-pressure pump to pass the mobile phase through a column packed with small-particle stationary phase, leading to highly efficient separations. pitt.edu Purity is often determined by integrating the area of the peak corresponding to this compound and expressing it as a percentage of the total area of all peaks in the chromatogram. The retention time (t_R) is the characteristic time it takes for the compound to pass through the column. sepscience.cominacom.nl

Flash Chromatography: This is a common preparative technique for purifying compounds on a gram to multi-gram scale. It is an air-pressure-driven version of column chromatography that uses a stationary phase with a smaller particle size than traditional gravity chromatography, resulting in faster and more efficient separations. chemistryhall.com The crude mixture is loaded onto the top of a silica gel column and eluted with a solvent system, often determined by prior TLC analysis, to isolate the pure this compound.

Table 5: Typical Chromatographic Parameters for this compound

Technique Stationary Phase Typical Mobile Phase Key Parameter Expected Value
TLC Silica Gel 60 F₂₅₄ 7:3 Hexane:Ethyl Acetate Rf ~0.4 - 0.6
HPLC (Analytical) C18 Silica Acetonitrile/Water Gradient Retention Time (t_R) Dependent on exact conditions (e.g., gradient, flow rate). chromatographyonline.com
Flash Chromatography Silica Gel (40-63 µm) Hexane/Ethyl Acetate Gradient Elution Profile Elutes after non-polar impurities and before highly polar byproducts.

Note: Rf and retention time values are highly dependent on the specific experimental conditions (e.g., exact solvent composition, temperature, column dimensions) and are provided as illustrative examples.

Computational Chemistry and Theoretical Studies of 4 Bromoisochroman 1 One

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly effective for studying the electronic properties of organic molecules.

Investigation of Reaction Mechanisms and Transition States

Future DFT studies on 4-Bromoisochroman-1-one would be invaluable for mapping out the potential energy surfaces of its reactions. Such calculations could identify the structures of transition states and intermediates, providing a quantitative understanding of reaction barriers and kinetics. For instance, in reactions involving nucleophilic substitution at the bromine-bearing carbon, DFT could elucidate the energetics of competing pathways, such as SN1 versus SN2 mechanisms, and predict the stereochemical outcomes.

Hypothetical DFT Investigation of a Reaction Pathway

Parameter Reactant (this compound) Transition State Product
Relative Energy (kcal/mol) 0.0 [Value to be calculated] [Value to be calculated]
Key Bond Distance (e.g., C-Br, Å) [Value to be calculated] [Value to be calculated] [Value to be calculated]

| Imaginary Frequency (cm⁻¹) | N/A | [Value to be calculated] | N/A |

Prediction of Spectroscopic Properties

DFT calculations are also adept at predicting various spectroscopic properties. For this compound, this would include:

NMR Spectroscopy: Calculation of ¹H and ¹³C chemical shifts.

Vibrational Spectroscopy: Prediction of infrared (IR) and Raman spectra by calculating vibrational frequencies.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict electronic transitions and the corresponding absorption wavelengths.

These theoretical predictions are crucial for interpreting experimental spectra and confirming the structure of the molecule.

Predicted Spectroscopic Data (Hypothetical)

Spectroscopic Technique Predicted Value
¹³C NMR Chemical Shift (C=O) [Value to be calculated] ppm
IR Stretching Frequency (C=O) [Value to be calculated] cm⁻¹

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide detailed electronic information, molecular modeling and dynamics (MD) simulations offer insights into the conformational behavior and dynamics of molecules over time. An MD simulation of this compound in a solvent would reveal its conformational preferences and the flexibility of the isochromanone ring system. This information is particularly relevant for understanding its interactions with other molecules, such as enzymes or receptors, in biological contexts.

Chemoinformatics and Database Analysis for Compound Exploration

Chemoinformatics utilizes computational methods to analyze chemical data. For this compound, chemoinformatic tools could be used to search large chemical databases for structurally similar compounds with known properties or biological activities. This can help in predicting potential applications and guiding future research. By analyzing structural motifs across a database of isochromanone derivatives, it might be possible to identify key structural features that correlate with specific functions.

Machine Learning Approaches in Chemical Space Exploration and Property Prediction

Machine learning (ML) is revolutionizing chemical research by enabling the prediction of molecular properties from their structure. An ML model could be trained on a dataset of known isochromanone derivatives to predict various properties of this compound, such as its solubility, toxicity, or reactivity. These models learn complex structure-property relationships and can rapidly screen virtual libraries of related compounds to identify candidates with desired characteristics, thereby accelerating the discovery process.

Future Directions and Emerging Research Avenues for 4 Bromoisochroman 1 One

Development of Novel Stereoselective Synthetic Methods with High Atom Economy

A primary objective in modern organic synthesis is the development of methods that are not only selective but also inherently efficient, maximizing the incorporation of starting materials into the final product. This principle, known as atom economy, is a cornerstone of green chemistry. nih.govresearchgate.net Future research on 4-bromoisochroman-1-one will likely focus on creating novel synthetic routes that are both stereoselective and atom-economical.

Addition reactions, which incorporate all atoms of the reactants into the product, represent the ideal for atom economy. nih.govrsc.org Therefore, the design of new catalytic addition or cycloaddition strategies for synthesizing the isochromanone core, which avoid the use of stoichiometric reagents that generate significant waste, is a critical research avenue. rsc.org For instance, developing catalytic cycles that construct the bicyclic lactone structure from simple precursors in a single, concerted step would represent a significant advance in efficiency.

Furthermore, achieving high levels of stereoselectivity is crucial for producing enantiomerically pure compounds, which is often a requirement for biologically active molecules. The focus will be on designing chiral catalysts that can control the formation of specific stereoisomers of this compound and its derivatives. This involves creating catalytic systems that can effectively differentiate between enantiotopic faces or groups during the key bond-forming steps.

Table 1: Comparison of Synthetic Efficiency Concepts

MetricDescriptionGoal in Green Chemistry
Percent Yield The ratio of the actual yield of product to the theoretical yield, expressed as a percentage.Maximize
Atom Economy A theoretical measure of how many atoms from the reactants are incorporated into the desired product.Maximize (approaching 100%)
E-Factor The mass ratio of waste generated to the mass of the desired product.Minimize (approaching 0)

This table illustrates key metrics used to evaluate the efficiency and environmental impact of chemical syntheses, highlighting the principles guiding the development of new methods for compounds like this compound.

Integration with Advanced Catalytic Systems for Sustainable Synthesis

The sustainability of synthetic processes involving this compound can be significantly enhanced through the integration of advanced catalytic systems. While homogeneous catalysts are often highly active and selective, their separation from the reaction mixture and subsequent reuse can be challenging and costly. scispace.com

A key area of future research will be the development and application of immobilized or heterogeneous catalysts for the synthesis and transformation of this compound. scispace.com Immobilizing highly effective homogeneous catalysts on solid supports can combine the benefits of high reactivity with the practical advantages of easy separation and recycling, although challenges such as catalyst deactivation and metal leaching must be addressed. scispace.com

Furthermore, the exploration of catalysts based on earth-abundant and non-toxic metals is a critical aspect of sustainable synthesis. scispace.com Shifting away from precious metal catalysts (like palladium, rhodium, or ruthenium) towards catalysts based on iron, copper, or silver for key transformations would significantly improve the economic and environmental profile of the synthetic routes. For example, robust silver(I) catalysts have been developed for carboxylative cyclization reactions under ambient conditions, a strategy that could be adapted for isochromanone synthesis. scispace.com

Enhanced Computational-Experimental Synergy in Method Development and Mechanistic Understanding

The synergy between computational chemistry and experimental studies is a powerful tool for accelerating the development of new synthetic methods and gaining a deep understanding of reaction mechanisms. rsc.org For this compound, this integrated approach can provide crucial insights into its reactivity and guide the rational design of new catalysts and reactions.

Computational modeling, such as Density Functional Theory (DFT) calculations, can be employed to:

Elucidate the step-by-step mechanism of known and novel reactions.

Predict the stereochemical outcome of asymmetric transformations.

Identify and characterize key intermediates and transition states. acs.org

Screen potential catalysts and reaction conditions in silico before committing to laboratory experiments.

For example, combined experimental and DFT studies have been successfully used to understand the chemoselectivity in Hantzsch-like reactions, which produce dihydropyridine (B1217469) derivatives. rsc.org A similar approach could be used to unravel the mechanistic details of the complex cascade reactions involving bromo-isochromanone precursors or to design more efficient catalysts for their synthesis. This computational-experimental feedback loop allows for a more targeted and efficient research process, reducing the amount of empirical optimization required and leading to a more profound understanding of the underlying chemical principles.

Q & A

Q. Advanced

  • Dose-response assays : Use a logarithmic concentration range (1 nM–100 µM) to determine IC₅₀ values in enzyme inhibition studies.
  • Control compounds : Include analogs (e.g., 7-chloro/fuoro-isochromanones) to assess bromine’s electronic effects.
  • Cell-based assays : Validate cytotoxicity via MTT assays in relevant cell lines (e.g., HEK293 for non-specific effects).
    Ethical compliance: Follow institutional guidelines for in vitro studies; avoid human/animal testing without approvals .

How can researchers resolve contradictions in spectral data for this compound derivatives?

Q. Advanced

  • Cross-validation : Compare NMR data across solvents (CDCl₃ vs. DMSO-d6) to identify solvent-induced shifts.
  • Isotopic labeling : Use 81^{81}Br NMR to confirm bromine positioning if regioselectivity is ambiguous.
  • Computational modeling : Perform DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental data .

What strategies are effective for literature reviews on this compound’s reactivity?

Q. Methodological

  • Database selection : Prioritize PubMed, Reaxys, and SciFinder for reaction pathways and patents.
  • Keyword filters : Use Boolean operators (e.g., "this compound AND nucleophilic substitution") to narrow results.

How should hypotheses be formulated for mechanistic studies of this compound in cross-coupling reactions?

Q. Advanced

  • Mechanistic basis : Start with known Pd-catalyzed coupling mechanisms (e.g., Suzuki-Miyaura) and hypothesize bromine’s role as a leaving group.
  • Competing pathways : Design experiments to test for homolytic vs. heterolytic cleavage (e.g., radical traps like TEMPO).
  • Kinetic analysis : Use pseudo-first-order conditions to isolate rate-determining steps .

What statistical methods are appropriate for analyzing biological activity data?

Q. Data Analysis

  • Dose-response curves : Fit data using nonlinear regression (e.g., GraphPad Prism) with Hill slope adjustments.
  • Outlier handling : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates.
  • Multivariate analysis : Use PCA to identify correlated variables in high-throughput screens .

How can researchers address low yields in large-scale synthesis of this compound?

Q. Advanced

  • Process optimization : Scale reaction parameters using factorial design (e.g., Taguchi method) to identify critical variables (temperature, stirring rate).
  • Continuous flow systems : Mitigate exotherms by using microreactors for safer bromine handling.
  • Quality control : Implement in-line FTIR to monitor reaction progress in real time .

What ethical and safety protocols are essential when handling this compound?

Q. Methodological

  • Lab safety : Use fume hoods for bromine handling; wear nitrile gloves and safety goggles.
  • Waste disposal : Neutralize brominated waste with NaHCO₃ before disposal.
  • Data integrity : Document all modifications to published protocols to ensure reproducibility .

How can computational tools predict the reactivity of this compound in novel reactions?

Q. Advanced

  • Retrosynthesis software : Use platforms like Pistachio or Reaxys to propose feasible routes.
  • Molecular docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina.
  • Reactivity descriptors : Calculate Fukui indices to predict electrophilic/nucleophilic sites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.